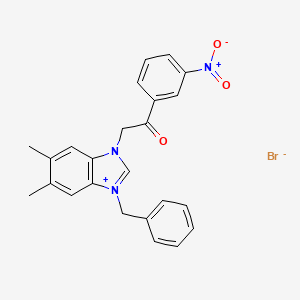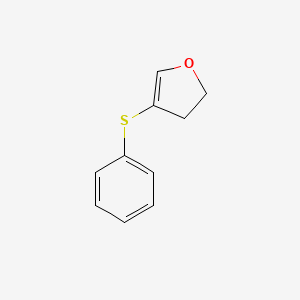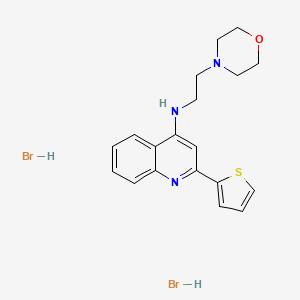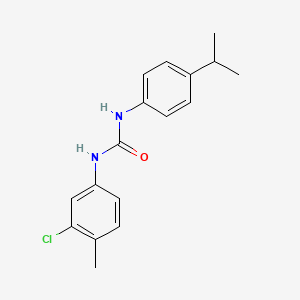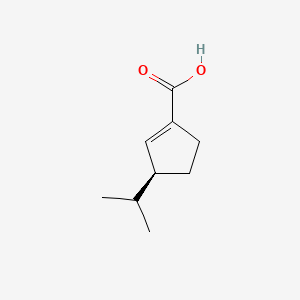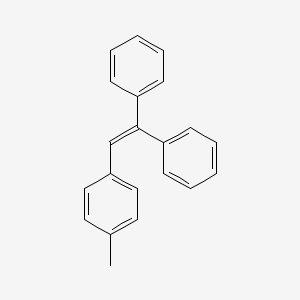
1,1-Diphenyl-2-(4-methylphenyl)ethene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,2-Diphenylvinyl)-4-Methylbenzene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by a vinyl group substituted with two phenyl groups and a methyl group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(2,2-Diphenylvinyl)-4-Methylbenzene can be synthesized through several methods. One common approach involves the reaction of 4-methylbenzyl chloride with diphenylacetylene in the presence of a strong base such as sodium amide. The reaction typically occurs under an inert atmosphere and requires heating to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of 1-(2,2-Diphenylvinyl)-4-Methylbenzene often involves large-scale organic synthesis techniques. The process may include the use of continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as palladium or nickel may be employed to enhance the reaction rate and yield.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2,2-Diphenylvinyl)-4-Methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of benzophenone derivatives.
Reduction: Formation of 1-(2,2-diphenylethyl)-4-methylbenzene.
Substitution: Formation of halogenated derivatives such as 1-(2,2-diphenylvinyl)-4-bromomethylbenzene.
Applications De Recherche Scientifique
1-(2,2-Diphenylvinyl)-4-Methylbenzene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic materials.
Mécanisme D'action
The mechanism of action of 1-(2,2-Diphenylvinyl)-4-Methylbenzene involves its interaction with various molecular targets. The vinyl group can participate in π-π stacking interactions with aromatic systems, while the phenyl groups can engage in hydrophobic interactions. These interactions can influence the compound’s behavior in different environments and its reactivity with other molecules.
Comparaison Avec Des Composés Similaires
4,4’-Bis(2,2-diphenylvinyl)biphenyl (DPVBi): A compound with similar structural features used in OLEDs.
1,1-Diphenylethylene: A simpler analog with two phenyl groups attached to an ethylene moiety.
2,2-Diphenyl-1-picrylhydrazyl (DPPH): A stable free radical used in antioxidant assays.
Uniqueness: 1-(2,2-Diphenylvinyl)-4-Methylbenzene is unique due to the presence of both a vinyl group and a methyl group on the benzene ring, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications in materials science and organic synthesis.
Propriétés
Numéro CAS |
56982-84-4 |
|---|---|
Formule moléculaire |
C21H18 |
Poids moléculaire |
270.4 g/mol |
Nom IUPAC |
1-(2,2-diphenylethenyl)-4-methylbenzene |
InChI |
InChI=1S/C21H18/c1-17-12-14-18(15-13-17)16-21(19-8-4-2-5-9-19)20-10-6-3-7-11-20/h2-16H,1H3 |
Clé InChI |
WVEQCCXSLKFNNN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C=C(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


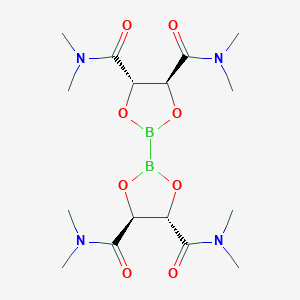
![3-methyl-N-[2,2,2-trichloro-1-(2-chloroanilino)ethyl]benzamide](/img/structure/B11941516.png)
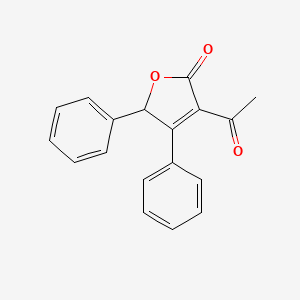
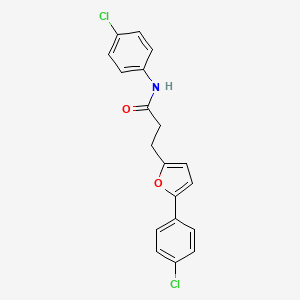
![2,2-Diphenyl-N-[2,2,2-trichloro-1-({[(2-nitrophenyl)amino]carbonothioyl}amino)ethyl]acetamide](/img/structure/B11941522.png)
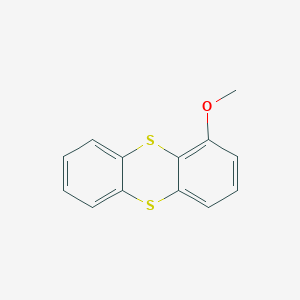
![4-hydroxy-3-[3-(2-hydroxy-3-methoxyphenyl)acryloyl]-6-methyl-2H-pyran-2-one](/img/structure/B11941545.png)
